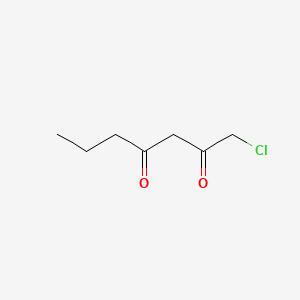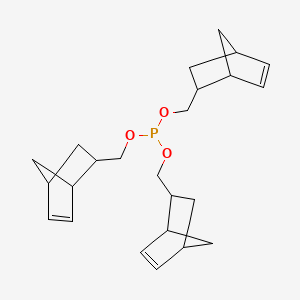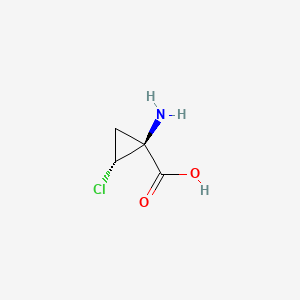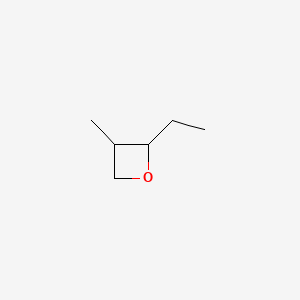![molecular formula C11H20O B13812184 (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL CAS No. 68330-44-9](/img/structure/B13812184.png)
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-Exo-1,2,7,7-tetramethylbicyclo[221]heptan-2-OL is a bicyclic alcohol compound with a unique structure It is characterized by its four methyl groups and a hydroxyl group attached to a bicyclo[221]heptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with camphor, a naturally occurring bicyclic ketone.
Reduction: Camphor is reduced to borneol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Borneol is then oxidized to camphene using an oxidizing agent like chromic acid (H2CrO4).
Hydration: Camphene undergoes hydration in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding alkane using hydrogenation with a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas (H2) with Pd/C
Substitution: SOCl2, PBr3
Major Products
Oxidation: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-one
Reduction: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptane
Substitution: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-yl chloride or bromide
科学研究应用
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
作用机制
The mechanism of action of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity to certain targets.
相似化合物的比较
Similar Compounds
Camphor: A precursor in the synthesis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL.
Borneol: An intermediate in the synthesis process.
Isoborneol: A stereoisomer with similar properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of four methyl groups, which contribute to its distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
属性
CAS 编号 |
68330-44-9 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
(1S,2S,4S)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m0/s1 |
InChI 键 |
LFYXNXGVLGKVCJ-LSJOCFKGSA-N |
手性 SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@]2(C)O |
规范 SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)

![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)



![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)



![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
